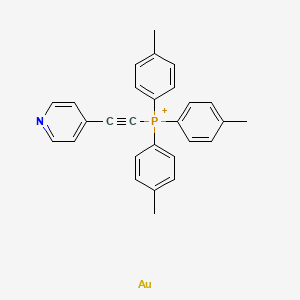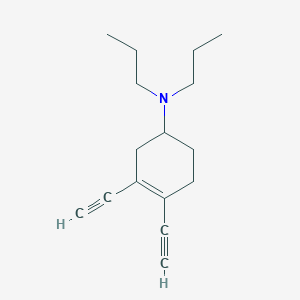
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring with amine and diethynyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-Cyclohexen-1-amine with diethynyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the amine group and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The amine and diethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alkanes.
Applications De Recherche Scientifique
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions, while the diethynyl groups may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of biological pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexen-1-amine, 4-ethynyl-N,N-dipropyl-
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
Uniqueness
3-Cyclohexen-1-amine, 3,4-diethynyl-N,N-dipropyl- is unique due to the presence of both amine and diethynyl groups on the cyclohexene ring
Propriétés
Numéro CAS |
834918-98-8 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
3,4-diethynyl-N,N-dipropylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C16H23N/c1-5-11-17(12-6-2)16-10-9-14(7-3)15(8-4)13-16/h3-4,16H,5-6,9-13H2,1-2H3 |
Clé InChI |
MEZDRMJNVFHPSH-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CCC(=C(C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


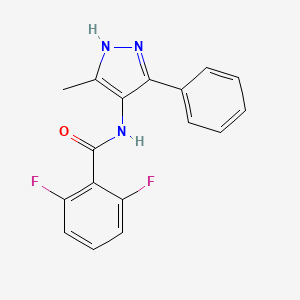
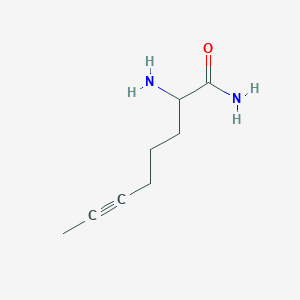
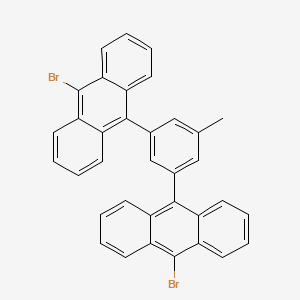
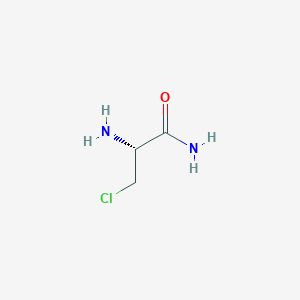
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
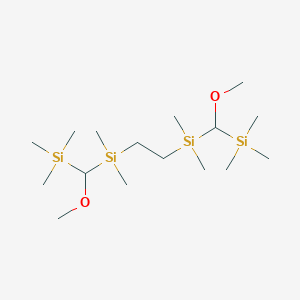
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
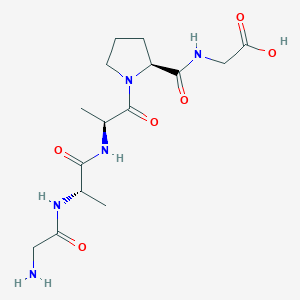
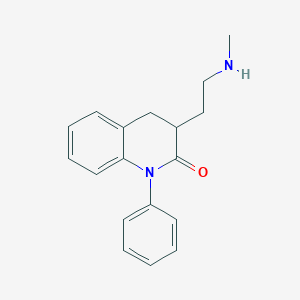
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
